[2-Fluoro-4-(trifluoromethyl)phenyl]methylboronic acid
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Overview
Description
[2-Fluoro-4-(trifluoromethyl)phenyl]methylboronic acid is a boronic acid derivative characterized by the presence of a fluoro and trifluoromethyl group on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-Fluoro-4-(trifluoromethyl)phenyl]methylboronic acid typically involves the reaction of [2-Fluoro-4-(trifluoromethyl)phenyl]methyl halides with boronic acid derivatives under specific conditions. One common method includes the use of palladium-catalyzed borylation reactions, where the halide is converted to the boronic acid in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production of this compound may involve large-scale borylation reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
[2-Fluoro-4-(trifluoromethyl)phenyl]methylboronic acid undergoes various types of chemical reactions, including:
Oxidation: Conversion to the corresponding phenol or quinone derivatives.
Reduction: Formation of the corresponding boronate esters.
Substitution: Nucleophilic substitution reactions where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Conditions involving nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
The major products formed from these reactions include phenol derivatives, boronate esters, and substituted phenyl compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
[2-Fluoro-4-(trifluoromethyl)phenyl]methylboronic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the development of enzyme inhibitors and probes for biological studies.
Medicine: Investigated for its potential use in drug discovery and development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of advanced materials and agrochemicals.
Mechanism of Action
The mechanism of action of [2-Fluoro-4-(trifluoromethyl)phenyl]methylboronic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluoro and trifluoromethyl groups enhances its binding affinity and specificity, leading to the modulation of biological pathways and processes.
Comparison with Similar Compounds
Similar Compounds
- [2-Fluoro-5-(trifluoromethyl)phenyl]methylboronic acid
- [2-Fluoro-3-(trifluoromethyl)phenyl]methylboronic acid
- [2-Fluoro-4-(difluoromethyl)phenyl]methylboronic acid
Uniqueness
The unique combination of the fluoro and trifluoromethyl groups in [2-Fluoro-4-(trifluoromethyl)phenyl]methylboronic acid imparts distinct chemical properties, such as increased lipophilicity and metabolic stability, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
[2-fluoro-4-(trifluoromethyl)phenyl]methylboronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BF4O2/c10-7-3-6(8(11,12)13)2-1-5(7)4-9(14)15/h1-3,14-15H,4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXAQOONODSHKDQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(CC1=C(C=C(C=C1)C(F)(F)F)F)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BF4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.95 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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